molecular formula C9H8F3N5OS B2655181 5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251560-70-9

5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2655181
CAS No.: 1251560-70-9
M. Wt: 291.25
InChI Key: SGNKUQRDDRLULQ-UHFFFAOYSA-N
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Description

5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide is a high-purity chemical compound intended for research applications. This molecule is a synthetic triazole derivative, a class of heterocyclic compounds known for their significant role in medicinal and agrochemical research. The structure incorporates a 1,3-thiazole ring, a privileged scaffold in drug discovery, linked to a 1,2,3-triazole system that is further functionalized with a methyl group and a carboxamide moiety bearing a 2,2,2-trifluoroethyl group. The specific arrangement of these functional groups is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity for biological targets. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly in the development of novel pharmacologically active molecules. Its structural features make it a candidate for investigations in various fields, including the discovery of new antimicrobial, antifungal, or insecticidal agents, given that similar triazole and thiazole derivatives have demonstrated such biological activities (PMC2960093). This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N5OS/c1-5-6(7(18)14-4-9(10,11)12)15-16-17(5)8-13-2-3-19-8/h2-3H,4H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNKUQRDDRLULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into its biological activity, focusing on its potential applications in cancer therapy and antimicrobial properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H9F3N5OSC_{10}H_{9F_3N_5OS}, with a molecular weight of approximately 292.27 g/mol. The structural features include a thiazole ring and a triazole moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds containing the 1,2,3-triazole structure have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibiting TS can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy.

Case Study: Antiproliferative Activity

In a study assessing various triazole derivatives, one compound demonstrated an IC50 value of 1.1 μM against the MCF-7 breast cancer cell line. This suggests a potent antiproliferative effect compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.0063 μmol/mL
S. aureus0.0125 μmol/mL

These findings highlight the potential of triazole derivatives as broad-spectrum antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with biological targets involved in cell proliferation and survival pathways. The presence of the thiazole and triazole rings enhances its binding affinity to these targets.

Apoptosis Induction

Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of apoptotic pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. Specifically, derivatives of 5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that modifications to the triazole structure can enhance activity against various cancer cell lines (e.g., HeLa and L1210 cells) with lower IC50 values compared to parent compounds .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazoles are known for their efficacy against a range of bacteria and fungi. The incorporation of thiazole and trifluoroethyl moieties may enhance these properties through improved interaction with microbial targets .

Bioisosteric Modifications

The amide bond in related compounds has been replaced with bioisosteres such as triazoles to improve pharmacological profiles. This strategy has been successful in increasing the potency and selectivity of anticancer agents .

Pesticidal Activity

Research has indicated that triazole derivatives can serve as effective fungicides. The structural characteristics of this compound may lend itself to applications in crop protection against fungal pathogens. The trifluoroethyl group is particularly noted for enhancing lipophilicity and penetration into plant tissues .

Synthesis of Functional Materials

The unique properties of this compound make it a candidate for the development of advanced materials. Its ability to form metal complexes has been explored for applications in catalysis and sensor technology .

Case Studies and Research Findings

StudyFocusFindings
PMC7666045Anticancer ActivityCompound derivatives showed enhanced antiproliferative activity in multiple cancer cell lines.
PMC10604163Antimicrobial PropertiesTriazole derivatives demonstrated significant antimicrobial effects against selected strains.
Ruthenium StudyMaterial ScienceSynthesis of triazole-containing peptidomimetics showed promising results for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported biological or synthetic

Compound Name R Group (Carboxamide) Triazole Substituent Key Findings Reference
Target Compound : 5-Methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide 2,2,2-Trifluoroethyl 1,3-Thiazol-2-yl High synthetic purity confirmed via HRMS/HPLC; potential metabolic stability due to fluorine substituents.
5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Carboxylic acid 5-(3-Methylbenzyl)thiazol-2-yl Inhibited NCI-H522 (lung cancer) growth by 62.47% (GP%) .
N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide 2-Cyanophenyl 3-Phenylbenzo[c]isoxazol-5-yl Synthesized in 82% yield; structural confirmation via ¹H NMR and MS .
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) Quinolin-2-yl 2-Fluorophenyl White solid; characterized via ¹H/¹³C NMR and HRMS .
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide 1,3-Thiazol-2-yl Isoxazole-4-yl Crystal structure reported; no biological data provided .

Key Comparative Insights :

Substituent Effects on Activity :

  • The trifluoroethyl group in the target compound likely enhances metabolic stability compared to analogs with simple alkyl or aryl carboxamide substituents (e.g., 3o, 3p) . Fluorine’s electron-withdrawing nature may also influence binding interactions in biological targets.
  • Carboxylic acid derivatives (e.g., 5-methyl-1-(thiazol-2-yl)-triazole-4-carboxylic acid) exhibit higher antiproliferative activity (GP% >60%) but may suffer from poor bioavailability due to ionization at physiological pH .

Benzo[c]isoxazole-substituted analogs (e.g., ) show high synthetic yields (82–93%) but lack reported biological data, highlighting the need for further evaluation.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods used for analogs, such as coupling 5-methyl-1-(thiazol-2-yl)-triazole-4-carboxylic acid with 2,2,2-trifluoroethylamine via thionyl chloride-mediated activation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the lab-scale preparation of 5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodology :

  • Step 1 : Start with a nucleophilic substitution reaction between 5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives and 2,2,2-trifluoroethylamine. Use a coupling agent like EDCI/HOBt in DMF to form the carboxamide bond .

  • Step 2 : Introduce the thiazole moiety via a cyclization reaction. For example, react the intermediate with thiazole-2-amine in the presence of K₂CO₃ and DMF at room temperature .

  • Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF) and catalyst loading (e.g., triethylamine for pH control) to enhance yield .

    • Validation : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole and thiazole rings. For example, the thiazole proton typically appears as a singlet near δ 7.5–8.0 ppm .

  • IR Spectroscopy : Validate carboxamide C=O stretching (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

  • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. experimental C, H, N, S values (e.g., ±0.3% tolerance) .

    • Data Table :
Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Triazole C-H7.8–8.2-
Thiazole C-H7.2–7.6-
Carboxamide C=O-1680

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Assay Design :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination. Address low solubility by using DMSO stock solutions (≤1% v/v) .
  • Antimicrobial Screening : Follow CLSI guidelines for MIC testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound when twinning or disorder is present?

  • Refinement Strategy :

  • Use SHELXL-2018 with the TWIN and BASF commands to handle twinning. For disorder, apply PART/SUMP constraints and refine anisotropic displacement parameters .

  • Validate hydrogen bonding networks (e.g., N-H···O/N interactions) via WinGX visualization tools .

    • Example Data :
ParameterValue
R₁ (I > 2σ(I))<0.05
wR₂ (all data)<0.12
CCDC DepositionAssign via CIF

Q. What computational approaches can elucidate structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, EGFR). Parameterize the trifluoroethyl group’s electrostatic contributions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. How can solubility limitations be addressed in pharmacokinetic studies?

  • Strategies :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation .
  • Co-solvent Systems : Use cyclodextrin complexes or micellar formulations (e.g., Cremophor EL) for in vivo administration .

Contradictions and Troubleshooting

Q. Discrepancies in reported synthetic yields: How to resolve them?

  • Analysis : Yields may vary due to thiazole ring sensitivity to moisture. Ensure anhydrous conditions (e.g., molecular sieves in DMF) and inert gas purging .
  • Validation : Cross-check intermediates via LC-MS before proceeding .

Q. Conflicting biological activity data across studies: What factors contribute?

  • Key Variables :

  • Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) can alter compound bioavailability .
  • Cell Line Variability : Use isogenic cell lines (e.g., ATCC-certified) to minimize genetic drift .

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